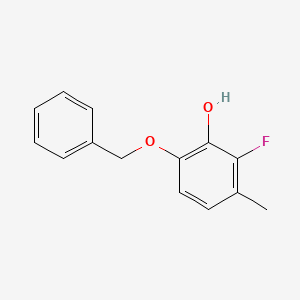
6-(Benzyloxy)-2-fluoro-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2-fluoro-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-fluoro-3-methylphenol typically involves multiple steps. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-fluoro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(Benzyloxy)-2-fluoro-3-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol
Uniqueness
6-(Benzyloxy)-2-fluoro-3-methylphenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
6-(Benzyloxy)-2-fluoro-3-methylphenol is a compound of interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews various studies on its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a benzyloxy group and a fluorine atom, which influence its lipophilicity and metabolic stability. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially improving its efficacy as a therapeutic agent.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in oxidative stress, leading to antioxidant effects. The benzyloxy group enhances binding affinity to molecular targets, while the fluorine atom contributes to metabolic stability .
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Activity : The compound may inhibit oxidative stress pathways, showcasing its antioxidant properties .
- Enzyme Inhibition : It can modulate enzyme activity, particularly those involved in metabolic processes, which could lead to therapeutic applications in diseases related to oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds and found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibacterial agents.
- Oxidative Stress Modulation : In vitro studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating its role as an antioxidant. The mechanism involved the inhibition of key enzymes responsible for ROS production, highlighting its therapeutic potential in oxidative stress-related diseases .
- Enzyme Interaction Studies : Binding affinity assays showed that this compound has a strong affinity for certain metabolic enzymes, which could lead to its application in drug development for conditions like cancer and neurodegenerative diseases .
Properties
Molecular Formula |
C14H13FO2 |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
2-fluoro-3-methyl-6-phenylmethoxyphenol |
InChI |
InChI=1S/C14H13FO2/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3 |
InChI Key |
VMKPWZGBMJKMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















